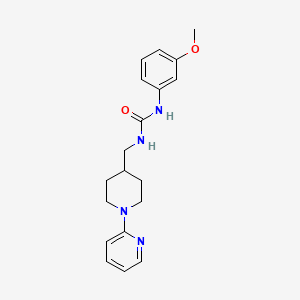

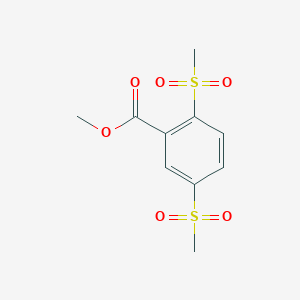

![molecular formula C28H25N3O6 B3020171 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1207002-31-0](/img/structure/B3020171.png)

2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antitumor Activity Analysis

The compound 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one has not been directly studied in the provided papers. However, related compounds within the isoquinoline class have demonstrated significant biological activity. For instance, a series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines were found to exhibit potent antitumor properties. Compounds such as 5-(4'-tert-butylphenyl), 5-[4'-(trimethylsilyl)phenyl], and 5-(4'-cyclohexylphenyl) analogs showed cytotoxicity against several tumor cell lines. One particular compound, SDZ 62-434, was more effective than the clinical cytostatic agent edelfosine in an oral mouse Meth A fibrosarcoma assay and is currently in phase I clinical trials .

Synthesis Analysis

The synthesis of related isoquinoline compounds involves various strategies. For example, the reaction of 3-ethoxycarbonyl-2-methylthiothiazolo[2,3-a]isoquinolinium sulfate with active methyl and methylene compounds in the presence of a base led to the formation of mesoionic compounds and pyrrolo[2,1-a]isoquinoline derivatives. This reaction also involved the opening of the thiazole ring and the formation of a pyrrole ring . Another synthesis method reported is the DEAD-mediated oxidative Ugi/aza-Wittig reaction, which was used to produce 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles from (N-isocyanimine)triphenylphosphorane, carboxylic acids, and N-aryl-1,2,3,4-tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using spectroscopic analyses. For instance, the structure of 5,6-dihydro-2,3,9,10-tetramethoxybenzimidazo[2,1-a]isoquinoline was identified through spectroscopic methods following its synthesis by reductive cyclization of a related compound with triethyl phosphite .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are crucial for their synthesis and functionalization. The reductive cyclization mentioned above is one such reaction that leads to the formation of benzimidazo[2,1-a]isoquinoline derivatives . The mesoionic and pyrrolo[2,1-a]isoquinoline derivatives are formed through reactions involving active methyl and methylene compounds, indicating the versatility of isoquinoline compounds in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one are not detailed in the provided papers, the properties of isoquinoline derivatives can be inferred. These compounds typically exhibit significant biological activity, as evidenced by their antitumor properties . The reactivity of isoquinoline derivatives with various compounds suggests that they have electrophilic centers that can be exploited in synthetic chemistry . The ability to undergo cyclization reactions also indicates that these compounds can adopt complex structures with potential pharmacological applications .

特性

IUPAC Name |

2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6/c1-5-36-19-12-10-18(11-13-19)31-16-22(20-8-6-7-9-21(20)28(31)32)27-29-26(30-37-27)17-14-23(33-2)25(35-4)24(15-17)34-3/h6-16H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFUWCSCPHYNAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3020089.png)

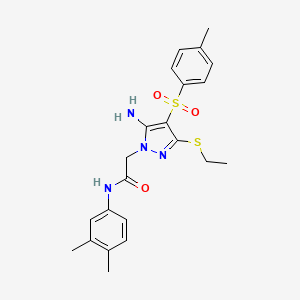

![4-tert-butyl-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B3020092.png)

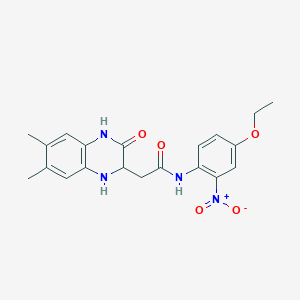

![2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B3020094.png)

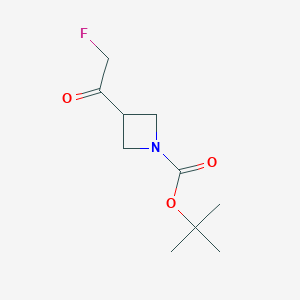

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide](/img/structure/B3020095.png)

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B3020097.png)

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B3020098.png)

![2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide](/img/structure/B3020102.png)

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3020104.png)